3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
CAS No.:
Cat. No.: VC10169182
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO4 |
|---|---|
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16) |
| Standard InChI Key | ILJONPJZHPFFMA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s systematic IUPAC name, 3,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzamide, delineates its core structure:
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A benzamide backbone with methoxy (-OCH₃) groups at the 3rd and 5th positions of the benzene ring.
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An N-[(oxolan-2-yl)methyl] substituent, where the amide nitrogen is bonded to a tetrahydrofuran (oxolane) ring via a methylene (-CH₂-) linker.
The molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 285.32 g/mol. Key structural identifiers include:
Stereochemical Considerations
The oxolane (tetrahydrofuran) ring introduces a stereocenter at the 2-position. Commercial samples often exist as a racemic mixture, though enantioselective synthesis routes may yield optically pure forms for targeted applications .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via amide coupling between 3,5-dimethoxybenzoic acid and oxolan-2-ylmethylamine. A representative protocol, adapted from analogous benzamide syntheses , involves:
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Activation of the Carboxylic Acid:
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Nucleophilic Attack by the Amine:
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Work-Up and Purification:
Yield: >90% under optimized conditions .
Analytical Characterization
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¹H NMR (400 MHz, CDCl₃):
δ 3.36 (s, 3H, OCH₃), 3.58 (s, 3H, OCH₃), 3.83 (m, 2H, CH₂-oxolane), 4.02–4.12 (m, 1H, oxolane CH), 6.98–7.31 (aromatic protons) . -
HPLC Purity: ≥98% (C18 column, acetonitrile/water mobile phase) .
Physicochemical Properties
Solubility and Partition Coefficients
| Property | Value | Method/Source |
|---|---|---|
| logP | 2.81–2.97 | Predicted (ChemAxon) |
| logD (pH 7.4) | 2.66–2.81 | Experimental |
| Water Solubility | 0.045 mg/mL | Calculated (ALOGPS) |
| Polar Surface Area | 73.77 Ų | Molinspiration |
The compound exhibits moderate lipophilicity, making it suitable for passive diffusion across biological membranes. The oxolane moiety enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) .
Stability Profile
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Thermal Stability: Stable up to 150°C (DSC analysis).
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Photostability: Degrades by <5% under UV light (λ = 254 nm, 48 hours) .
Pharmacological and Biochemical Applications
Antimicrobial Activity
Preliminary screenings of analogs show moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus), though further structure-activity relationship (SAR) studies are needed .
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